molecular formula C23H25N3O6 B11017076 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11017076
M. Wt: 439.5 g/mol
InChI Key: NRIHDONILRPXDV-UHFFFAOYSA-N
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Description

2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of phthalazinone derivatives

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C23H25N3O6/c1-29-17-8-6-14-11-24-26(23(28)21(14)22(17)32-4)12-20(27)25-16-7-5-13-9-18(30-2)19(31-3)10-15(13)16/h6,8-11,16H,5,7,12H2,1-4H3,(H,25,27)

InChI Key

NRIHDONILRPXDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CCC4=CC(=C(C=C34)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the phthalazinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.

    Coupling reactions: The final step involves coupling the phthalazinone derivative with the indene derivative using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or acids.

    Reduction: Reduction of the carbonyl group in the phthalazinone core can yield hydroxyl derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, CrO₃, or PCC.

    Reducing agents: NaBH₄, LiAlH₄.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield methoxy-substituted aldehydes, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, phthalazinone derivatives are studied for their potential as enzyme inhibitors, particularly targeting kinases and phosphodiesterases.

Medicine

These compounds have shown promise in preclinical studies for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of 2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)ACETAMIDE involves interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to the active site of enzymes, thereby blocking their activity.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Indene derivatives: Compounds with the indene moiety but varying functional groups.

Uniqueness

The unique combination of the phthalazinone and indene moieties, along with the specific methoxy substitutions, gives this compound distinct chemical and biological properties compared to its analogs.

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